molecular formula C21H25N3O B2801207 N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide CAS No. 693805-74-2

N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide

Cat. No.: B2801207
CAS No.: 693805-74-2
M. Wt: 335.451
InChI Key: PPLZYUFXKXIMSK-VMPITWQZSA-N
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Description

N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide: is a complex organic compound with the molecular formula C21H25N3O and a molecular weight of 335.4 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 3-phenylprop-2-enyl group, along with a formamide functional group. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine core is then subjected to substitution reactions to introduce the 4-methylphenyl and 3-phenylprop-2-enyl groups. This is usually achieved through nucleophilic substitution reactions using appropriate halogenated precursors.

    Formamide Formation:

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis routes. These methods emphasize the optimization of reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products. Common techniques include continuous flow synthesis and the use of catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with various receptors and enzymes, including serotonin and dopamine receptors, which are implicated in neurological functions.

    Pathways Involved: It modulates neurotransmitter pathways, leading to potential effects on mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide is unique due to the presence of both the 4-methylphenyl and 3-phenylprop-2-enyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-18-9-11-20(12-10-18)22-21(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3,(H,22,25)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLZYUFXKXIMSK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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